molecular formula C14H16N2O3S B268168 4-(2-ethoxyethoxy)-N-(1,3-thiazol-2-yl)benzamide

4-(2-ethoxyethoxy)-N-(1,3-thiazol-2-yl)benzamide

Cat. No. B268168
M. Wt: 292.36 g/mol
InChI Key: BDQORSMMKGRJNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-ethoxyethoxy)-N-(1,3-thiazol-2-yl)benzamide, also known as TAK-659, is a small molecule inhibitor that has attracted attention in the scientific community due to its potential therapeutic applications. This compound has been shown to have inhibitory effects on certain enzymes and pathways that are involved in cellular signaling, making it a promising candidate for the treatment of various diseases. In

Mechanism of Action

4-(2-ethoxyethoxy)-N-(1,3-thiazol-2-yl)benzamide inhibits the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in cellular signaling pathways that are important for the survival and proliferation of cancer cells and immune cells. By inhibiting BTK, 4-(2-ethoxyethoxy)-N-(1,3-thiazol-2-yl)benzamide disrupts these signaling pathways, leading to the inhibition of cancer cell growth and the suppression of immune cell activation and inflammation.
Biochemical and Physiological Effects
In preclinical studies, 4-(2-ethoxyethoxy)-N-(1,3-thiazol-2-yl)benzamide has been shown to have significant biochemical and physiological effects. 4-(2-ethoxyethoxy)-N-(1,3-thiazol-2-yl)benzamide has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. Additionally, 4-(2-ethoxyethoxy)-N-(1,3-thiazol-2-yl)benzamide has been shown to have a favorable pharmacokinetic profile, with good bioavailability and a long half-life.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(2-ethoxyethoxy)-N-(1,3-thiazol-2-yl)benzamide in lab experiments is its specificity for BTK, which allows for targeted inhibition of this enzyme without affecting other signaling pathways. Additionally, 4-(2-ethoxyethoxy)-N-(1,3-thiazol-2-yl)benzamide has shown promising results in combination therapy with other drugs. However, one limitation of using 4-(2-ethoxyethoxy)-N-(1,3-thiazol-2-yl)benzamide in lab experiments is its low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several potential future directions for research on 4-(2-ethoxyethoxy)-N-(1,3-thiazol-2-yl)benzamide. One direction is to further explore its potential therapeutic applications in various diseases, including cancer and autoimmune disorders. Additionally, further studies are needed to investigate the safety and efficacy of 4-(2-ethoxyethoxy)-N-(1,3-thiazol-2-yl)benzamide in humans. Finally, there is a need for the development of more efficient synthesis methods for 4-(2-ethoxyethoxy)-N-(1,3-thiazol-2-yl)benzamide, which could improve its availability and reduce its cost.

Synthesis Methods

The synthesis method of 4-(2-ethoxyethoxy)-N-(1,3-thiazol-2-yl)benzamide involves several steps, starting with the reaction of 2-bromoethyl ethyl ether with 2-aminothiazole to form 2-(2-ethoxyethoxy)thiazole. This compound is then reacted with 4-fluorobenzoyl chloride to produce 4-(2-ethoxyethoxy)-N-(1,3-thiazol-2-yl)benzamide, which is the final product. The overall yield of this synthesis method is approximately 20%.

Scientific Research Applications

4-(2-ethoxyethoxy)-N-(1,3-thiazol-2-yl)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. In preclinical studies, 4-(2-ethoxyethoxy)-N-(1,3-thiazol-2-yl)benzamide has shown promising results in inhibiting the growth of cancer cells and reducing inflammation. Additionally, 4-(2-ethoxyethoxy)-N-(1,3-thiazol-2-yl)benzamide has been shown to have synergistic effects when used in combination with other drugs, making it a potential candidate for combination therapy.

properties

Product Name

4-(2-ethoxyethoxy)-N-(1,3-thiazol-2-yl)benzamide

Molecular Formula

C14H16N2O3S

Molecular Weight

292.36 g/mol

IUPAC Name

4-(2-ethoxyethoxy)-N-(1,3-thiazol-2-yl)benzamide

InChI

InChI=1S/C14H16N2O3S/c1-2-18-8-9-19-12-5-3-11(4-6-12)13(17)16-14-15-7-10-20-14/h3-7,10H,2,8-9H2,1H3,(H,15,16,17)

InChI Key

BDQORSMMKGRJNB-UHFFFAOYSA-N

SMILES

CCOCCOC1=CC=C(C=C1)C(=O)NC2=NC=CS2

Canonical SMILES

CCOCCOC1=CC=C(C=C1)C(=O)NC2=NC=CS2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.